molecular formula C8H10O3S B102892 3,5-dimethylbenzenesulfonic Acid CAS No. 18023-22-8

3,5-dimethylbenzenesulfonic Acid

Cat. No. B102892
CAS RN: 18023-22-8
M. Wt: 186.23 g/mol
InChI Key: QFVYAQIVJUCNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylbenzenesulfonic acid is a derivative of benzenesulfonic acid where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is related to various other benzenesulfonic acids and their derivatives, which have been studied for their chemical properties, synthesis, and potential applications in different chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 3,5-dimethylbenzenesulfonic acid involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid, leading to the formation of sterically hindered isomeric forms of dimethylbenzenesulfonyl chloride. These compounds are structurally characterized by X-ray single crystal diffraction, indicating the formation of molecular crystals with specific space groups and lattice parameters .

Molecular Structure Analysis

The molecular structure of 3,5-dimethylbenzenesulfonic acid derivatives has been determined using X-ray crystallography. For example, the structure of 3,5-dimethylbenzoic acid, a closely related compound, has been refined to show a monoclinic space group with specific cell dimensions and a carbon skeleton of the benzene ring with C2v symmetry . The bond distances and angles within the benzene ring are consistent with those measured in related molecules in the gas phase.

Chemical Reactions Analysis

Chemical reactions involving 3,5-dimethylbenzenesulfonic acid derivatives include site-selective oxidation of substituted phenols catalyzed by dimethyl iodoxybenzenesulfonic acid, leading to the formation of benzoquinols or their cyclodimers . Additionally, peroxidase-catalyzed desulfonation of dimethyl hydroxy and amino benzenesulfonic acids has been observed, resulting in the elimination of sulfonic acid as inorganic sulfite and the production of dimethyl benzoquinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylbenzenesulfonic acid derivatives are influenced by their molecular structure. The steric hindrance in these molecules affects their reactivity in substitution reactions in aqueous solutions, as indicated by kinetic investigations . The hydrolysis of related arenesulfonic acids in hydrochloric acid solutions has been studied, revealing that the hydrolysis proceeds via noncatalytic and catalytic routes, with the rate being proportional to the concentration of sulfonic acid .

Scientific Research Applications

Organotin Complex Synthesis

3,5-dimethylbenzenesulfonic acid is used in the synthesis of novel organotin dication complexes. For instance, the reaction of n-Bu2SnO with 2,5-dimethylbenzenesulfonic acid results in a stable monomeric tin complex that exhibits an unprecedented two-dimensional layered structure. This structure is facilitated by hydrogen-bonding interactions between the coordinated water and the sulfonate anion moieties. Moreover, these complexes demonstrate significant potential as catalysts for acylation of alcohols and phenols (Chandrasekhar et al., 2002).

Aqueous Organic Redox Flow Batteries

Another application is in the development of aqueous organic redox flow batteries (ORBAT). Specifically, 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid (a compound related to 3,5-dimethylbenzenesulfonic acid) has been synthesized and identified as a promising positive side electrolyte material for ORBATs. It addresses significant issues such as the Michael reaction with water, which is a common problem with other materials. This material demonstrates excellent chemical stability and operational efficiency in ORBATs, making it a viable candidate for large-scale electrical energy storage solutions (Hoober-Burkhardt et al., 2017; Murali et al., 2018).

Coordination Polymers

3,5-dimethylbenzenesulfonic acid is also instrumental in synthesizing coordination polymers. For example, phenylbismuth bis(2,5-dimethylbenzenesulfonate), a coordination polymer, was synthesized from the reaction between triphenylbismuth and 2,5-dimethylbenzenesulfonic acid. This compound is characterized by its unique molecular structure and properties (Sharutin & Sharutina, 2014; Sharutin et al., 2016).

Advanced Catalysis

Additionally, 3,5-dimethylbenzenesulfonic acid-modified catalysts have been used in the production of advanced biofuels. For instance, arenesulfonic acid-modified mesostructured silica has shown high catalytic performance in the transformation of fructose to 5-ethoxymethyl furfural, an advanced biofuel. The catalyst's performance is attributed to its excellent textural properties, surface concentration of acid sites, and acid strength (Morales et al., 2017).

Safety And Hazards

3,5-Dimethylbenzenesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3,5-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVYAQIVJUCNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275009
Record name 3,5-dimethylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethylbenzenesulfonic Acid

CAS RN

18023-22-8
Record name 3,5-dimethylbenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethylbenzenesulfonic Acid
Reactant of Route 2
Reactant of Route 2
3,5-dimethylbenzenesulfonic Acid
Reactant of Route 3
Reactant of Route 3
3,5-dimethylbenzenesulfonic Acid
Reactant of Route 4
3,5-dimethylbenzenesulfonic Acid
Reactant of Route 5
3,5-dimethylbenzenesulfonic Acid
Reactant of Route 6
Reactant of Route 6
3,5-dimethylbenzenesulfonic Acid

Citations

For This Compound
12
Citations
WL Zhang, YY Liu, JF Ma, H Jiang… - Crystal Growth and …, 2008 - ACS Publications
In this paper, seven new compounds [Cu(biim-4) 2 (L1) 2 ] ( 1 ), [Cu(biim-4) 2 (L2) 2 ] ( 2 ), [Cu(biim-4) 2 (H 2 O)](L3) 2 ·H 2 O ( 3 ), [Cu(L4) 2 ](H 2 biim-4)·8H 2 O ( 4 ), [Cu(biim-4) 1.5 (H …
Number of citations: 55 pubs.acs.org
JJ Han, N Li - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
The title compound, [Ag(C8H10NO3S)(C18H15P)2]·CH3CN, has a mononuclear structure, where the AgI cation is three-coordinated by two triphenylphosphine ligands and one N atom …
Number of citations: 1 scripts.iucr.org
JJ Han, N Li - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the title compound, [Ag(C8H10NO3S)(C10H14N4)], each AgI cation is three-coordinated by two N atoms from two different 1,1′-(butane-1,4-diyl)diimidazole ligands (bbi), and one …
Number of citations: 6 scripts.iucr.org
HY Liu, JC Ma, J Yang - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, {[Ag(C14H14N2)](C8H10NO3S)}n, adopts a polymeric chain structure, where each AgI cation binds two N atoms from two different 1,2-bis[(1H-imidazol-1-yl)methyl]…
Number of citations: 4 scripts.iucr.org
HY Liu, H Wu, JF Ma - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
The title compound, [Ag(C8H10NO3S)(C10H8N2)], has a mononuclear structure in which the Ag+ cation is three-coordinated by two N atoms from one 2,2′-bipyridine molecule and …
Number of citations: 1 scripts.iucr.org
J Lee, D Kim, T Kim - Sensors, 2022 - mdpi.com
Two vapochromic dyes (DMx and DM) were synthesized to be used for textile-based sensors detecting the vapor phase of organic solvents. They were designed to show sensitive color …
Number of citations: 4 www.mdpi.com
F Kanetani, H Yamaguchi - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
When the title compounds were heated in an evacuated reaction vessel, both transsulfonation and rearrangement occurred. At lower temperatures (80–120 C) the corresponding …
Number of citations: 17 www.journal.csj.jp
YH Yang, LT Liu, MJ Chen, S Liu, CB Gong… - Materials Science and …, 2018 - Elsevier
A new photoresponsive surface molecularly imprinted polymer shell (PMIPS) was developed for determination of trace griseofulvin from milk. The PMIPS was prepared by surface …
Number of citations: 20 www.sciencedirect.com
L Li, X Tao, H Yang, Z Yang - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C16H19N2+·C8H10NO3S−·H2O, the cations and anions are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming alternating layers …
Number of citations: 7 scripts.iucr.org
YJ Li, SP Shangguan, XW Dong - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, [Ag(C8H10NO3S)(C10H9N)2], has a mononuclear structure in which the Ag+ cation is three-coordinated by two N atoms from two different 3-methylisoquinoline …
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.